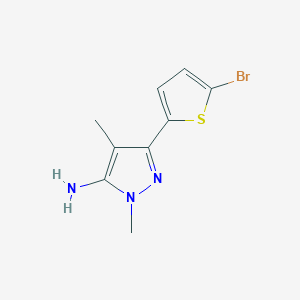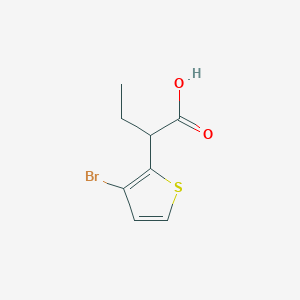
2-(3-Bromothiophen-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromothiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H9BrO2S It is a derivative of butanoic acid, featuring a bromine atom and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)butanoic acid typically involves the bromination of thiophene followed by a series of reactions to introduce the butanoic acid moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The specific conditions and reagents used can vary depending on the scale and desired yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromothiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromothiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving sulfur-containing heterocycles.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic or optical properties, such as conductive polymers.
Wirkmechanismus
The mechanism of action of 2-(3-Bromothiophen-2-yl)butanoic acid depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the bromine atom and the electron-donating properties of the thiophene ring. In biological systems, it may interact with specific enzymes or receptors, affecting various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chlorothiophen-2-yl)butanoic acid
- 2-(3-Iodothiophen-2-yl)butanoic acid
- 2-(3-Methylthiophen-2-yl)butanoic acid
Uniqueness
2-(3-Bromothiophen-2-yl)butanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions in biological systems.
Eigenschaften
Molekularformel |
C8H9BrO2S |
|---|---|
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
2-(3-bromothiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C8H9BrO2S/c1-2-5(8(10)11)7-6(9)3-4-12-7/h3-5H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
ITTDEIYMQMTJRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(C=CS1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


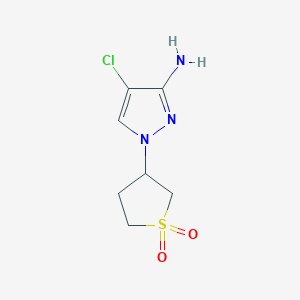
![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)

![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)
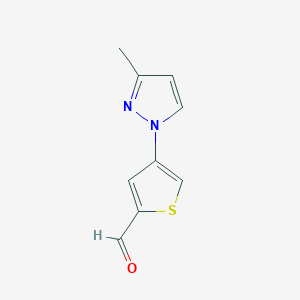
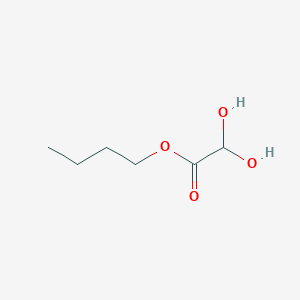

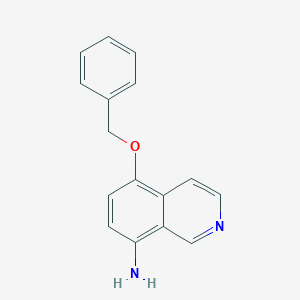
![2-[(5-Methylheptan-3-yl)amino]propan-1-ol](/img/structure/B13063202.png)
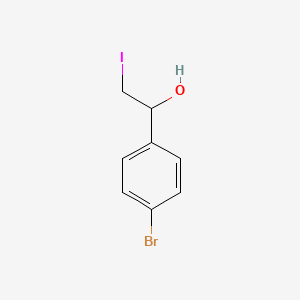


![4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063225.png)
